molecular formula C7H16N2 B2958121 1,3,5-Trimethylpiperazine CAS No. 4406-09-1

1,3,5-Trimethylpiperazine

Cat. No.: B2958121
CAS No.: 4406-09-1
M. Wt: 128.219
InChI Key: CLPZHEDSMNQBPP-UHFFFAOYSA-N
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Description

1,3,5-Trimethylpiperazine is a compound with the molecular formula C7H16N2 . It is primarily used in the preparation of cocoa, chocolate, and roasted nut flavorings .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in various contexts. For instance, a series of 1,3,5-triazine derivatives with piperazine structures were devised and synthesized for their anti-potato virus Y (PVY) activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with three methyl groups attached at the 1, 3, and 5 positions .

Scientific Research Applications

Antimicrobial Activity

1,3,5-Trimethylpiperazine derivatives of chitosan exhibit significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. Notably, di-quaternary trimethylpiperazine derivatives show particularly high effectiveness, with minimum inhibitory concentrations as low as 8 µg/ml. These derivatives are more active at neutral pH compared to acidic conditions, indicating potential applications in antimicrobial treatments (Másson et al., 2008).

Synthesis and Modeling

Trimethylpiperazine derivatives have been synthesized and examined for their binding properties using molecular modeling studies. These derivatives are structurally related to specific agonists and have shown varying affinities for μ-opioid receptors, indicating potential relevance in the development of opioid-related medications (Ballabio et al., 1997).

Serotonin Receptor Studies

Research on this compound derivatives has shown that they bind with high affinity to serotonin receptors. This property suggests potential applications in psychiatric and neurological treatments, as these receptors play a crucial role in mood regulation and brain function (Dukat et al., 1996).

Synthesis of Piperazine Derivatives

The synthesis of 1-benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine from trimethoxylaldehyde indicates the versatility of trimethylpiperazine in creating complex organic compounds. This process involves multiple steps and showcases the compound's potential in organic chemistry and pharmaceuticals (Lin Xi-quan, 2009).

Nanofiltration Membrane Development

This compound has been used in the preparation of thin-film composite membranes for applications like desalting and separating amino acids. This demonstrates its utility in the field of material science and chemical engineering (Vyas & Ray, 2015).

Carcinogenic Studies

1-Nitroso-3,5-dimethylpiperazine, a derivative of this compound, has been studied for its carcinogenic properties in rats. These studies are crucial for understanding the potential health risks associated with exposure to certain piperazine derivatives (Singer et al., 1981).

Future Directions

The future research directions for 1,3,5-Trimethylpiperazine could involve further exploration of its potential applications. For instance, 1,3,5-triazine derivatives with piperazine structures have shown promising anti-PVY activity, suggesting potential applications in agriculture .

Properties

IUPAC Name

1,3,5-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZHEDSMNQBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-09-1
Record name 1,3,5-trimethylpiperazine
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